
7-beta-D-Ribofuranosyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-beta-D-Ribofuranosyl-7H-purine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound consists of a purine base linked to a ribose sugar, forming a structure that is integral to various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-beta-D-Ribofuranosyl-7H-purine typically involves the oxidative cyclization of hydrazones. One common method employs N-bromosuccinimide (NBS) as a reagent to promote this cyclization . Another approach involves the use of diethyl azodicarboxylate (DEAD) or lead tetraacetate for the oxidative cyclization of aldehyde hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
7-beta-D-Ribofuranosyl-7H-purine undergoes various chemical reactions, including:
Oxidation: Promoted by reagents like NBS or DEAD.
Substitution: Involving nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidative Cyclization: NBS, DEAD, lead tetraacetate.
Substitution Reactions: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in biochemical and medicinal research.
Aplicaciones Científicas De Investigación
7-beta-D-Ribofuranosyl-7H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mecanismo De Acción
The mechanism of action of 7-beta-D-Ribofuranosyl-7H-purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can act as a competitive inhibitor or alternative substrate for various enzymes, thereby affecting nucleic acid synthesis and function .
Comparación Con Compuestos Similares
Similar Compounds
7-beta-D-Ribofuranosyl-7H-1,2,4-triazolo[3,4-i]purine: Another nucleoside analog with similar properties.
Fluorinated Purines: Compounds with fluorine substitutions that exhibit unique biological activities.
Uniqueness
7-beta-D-Ribofuranosyl-7H-purine is unique due to its specific structure and the ability to undergo various chemical reactions, making it a versatile compound for research and development.
Propiedades
Número CAS |
2149-71-5 |
|---|---|
Fórmula molecular |
C10H12N4O4 |
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-7-yloxolane-3,4-diol |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-9-5(14)1-11-3-12-9/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 |
Clave InChI |
TXDJXYCWUSYGSN-FDDDBJFASA-N |
SMILES isomérico |
C1=C2C(=NC=N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=C2C(=NC=N1)N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




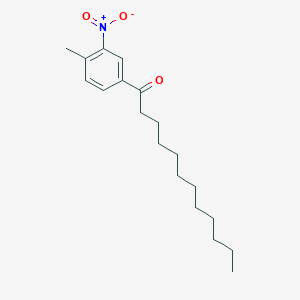
![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)

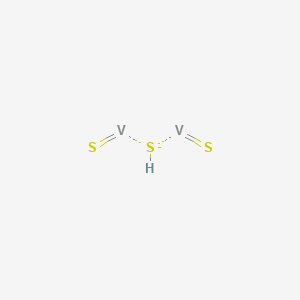
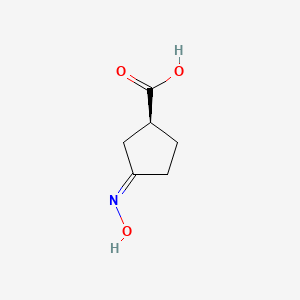
![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)
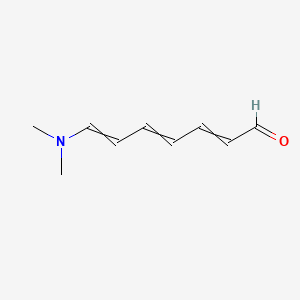
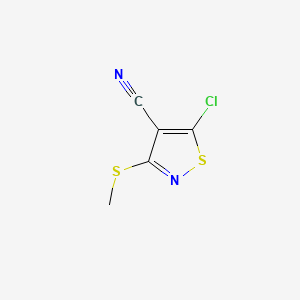
![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
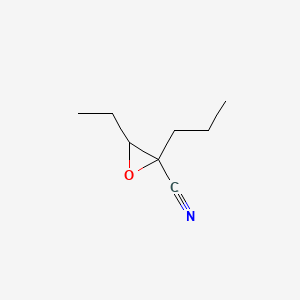
![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
